molecular formula C6H15NO2 B2924987 2-Aminohexane-1,3-diol CAS No. 50730-98-8

2-Aminohexane-1,3-diol

Cat. No.: B2924987
CAS No.: 50730-98-8
M. Wt: 133.191
InChI Key: DNLRJWGHGZRUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminohexane-1,3-diol is an organic compound with the molecular formula C6H15NO2 It is a diol, meaning it contains two hydroxyl groups (-OH), and an amino group (-NH2) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminohexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of hexanedione derivatives in the presence of ammonia. This process is typically carried out under high pressure and temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, anhydrides

Major Products:

Scientific Research Applications

2-Aminohexane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Aminohexane-1,3-diol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl groups can participate in redox reactions, altering the oxidative state of biological systems. These interactions can affect cellular pathways and processes, making the compound of interest in pharmacological research .

Comparison with Similar Compounds

  • 2-Aminohexane-1,2-diol
  • 2-Aminohexane-1,4-diol
  • 2-Aminohexane-1,5-diol

Comparison: 2-Aminohexane-1,3-diol is unique due to the positioning of its hydroxyl groups at the 1 and 3 positions on the hexane chain. This specific arrangement allows for distinct chemical reactivity and interaction with other molecules compared to its isomers. For instance, 2-Aminohexane-1,2-diol has hydroxyl groups adjacent to each other, leading to different hydrogen bonding patterns and reactivity .

Properties

IUPAC Name

2-aminohexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLRJWGHGZRUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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